![molecular formula C11H22N2O2 B1650116 tert-butyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate CAS No. 1117693-64-7](/img/structure/B1650116.png)
tert-butyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate is an organic compound with the molecular formula C12H22N2O2 It is a derivative of carbamic acid and features a tert-butyl group, a cyclopropyl group, and a methylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl-containing amine. One common method is the reaction of tert-butyl carbamate with 2-cyclopropyl-2-(methylamino)ethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the formation of the carbamate linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the cyclopropyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in ether solvents, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of bases like triethylamine or pyridine.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated carbamate derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the activity of carbamate-metabolizing enzymes and their role in various biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors, particularly those involved in neurological or metabolic disorders.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and versatility make it valuable for the synthesis of a wide range of products.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the cyclopropyl and methylamino groups can modulate the compound’s binding affinity and selectivity for its targets, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[2-(methylamino)ethyl]carbamate: Lacks the cyclopropyl group, which may result in different chemical and biological properties.
tert-Butyl N-[2-cyclopropyl-2-(amino)ethyl]carbamate: Contains an amino group instead of a methylamino group, potentially altering its reactivity and interactions with biological targets.
tert-Butyl N-[2-cyclopropyl-2-(ethylamino)ethyl]carbamate: Features an ethylamino group, which can affect its steric and electronic properties compared to the methylamino derivative.
Uniqueness
tert-Butyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate is unique due to the presence of both cyclopropyl and methylamino groups, which confer distinct steric and electronic characteristics. These features can influence the compound’s reactivity, binding affinity, and selectivity, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-9(12-4)8-5-6-8/h8-9,12H,5-7H2,1-4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQTVSBIBUEQNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CC1)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701167204 |
Source


|
| Record name | 1,1-Dimethylethyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701167204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1117693-64-7 |
Source


|
| Record name | 1,1-Dimethylethyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1117693-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701167204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
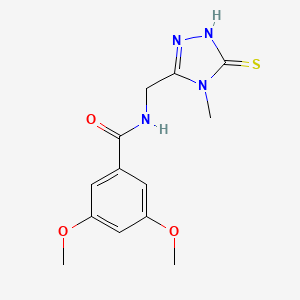
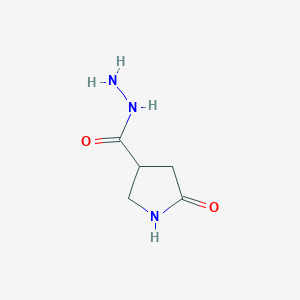
![1-[[1-(4-Chlorophenyl)tetrazol-5-yl]methyl]piperazine](/img/structure/B1650039.png)
![1-[[1-(3-Fluorophenyl)tetrazol-5-yl]methyl]piperazine](/img/structure/B1650040.png)
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B1650041.png)
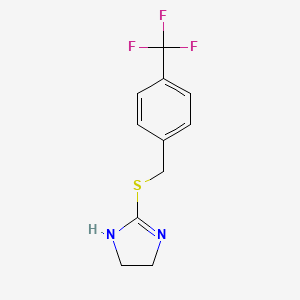
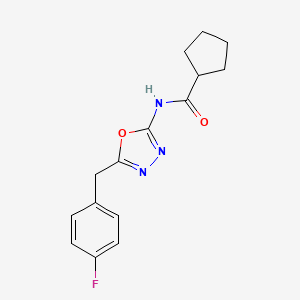
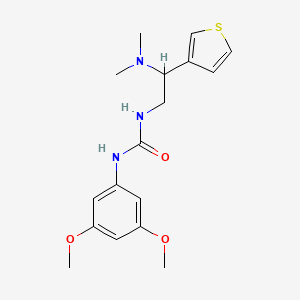
![2-[(adamantan-1-yl)formamido]-N-(4-chloro-3-cyanophenyl)-3-methylbutanamide](/img/structure/B1650047.png)
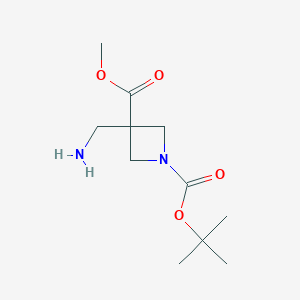
![Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B1650050.png)
![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-N~1~-(2-ethoxybenzyl)benzamide](/img/structure/B1650051.png)
![3-(4-methoxyphenyl)-1-(2-(3-methoxyphenyl)-2-oxoethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B1650053.png)
![1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B1650055.png)
